
3-methyl-N-(1-methylbutyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(1-methylbutyl)-4-nitrobenzamide is a chemical compound that belongs to the class of amides. It is a yellow crystalline powder with a molecular formula of C13H18N2O3 and a molecular weight of 250.29 g/mol. This compound is of great interest to the scientific community due to its potential applications in scientific research.
作用机制
The mechanism of action of 3-methyl-N-(1-methylbutyl)-4-nitrobenzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. It has also been reported to activate the caspase cascade, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-methyl-N-(1-methylbutyl)-4-nitrobenzamide has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been reported to inhibit the activity of COX-2 and LOX, leading to the inhibition of prostaglandin and leukotriene synthesis. In addition, it has been reported to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using 3-methyl-N-(1-methylbutyl)-4-nitrobenzamide in lab experiments include its ability to inhibit the activity of COX-2 and LOX, leading to the inhibition of prostaglandin and leukotriene synthesis. It also exhibits antitumor, anti-inflammatory, and analgesic activities, making it a promising compound for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 3-methyl-N-(1-methylbutyl)-4-nitrobenzamide. These include:
1. Identification of its molecular targets and mechanism of action to fully understand its biological activity.
2. Development of new derivatives with improved pharmacological properties.
3. Investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Evaluation of its safety and toxicity in animal models.
5. Investigation of its potential as a lead compound for the development of new drugs.
Conclusion
In conclusion, 3-methyl-N-(1-methylbutyl)-4-nitrobenzamide is a promising compound with potential applications in scientific research. Its antitumor, anti-inflammatory, and analgesic activities make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and toxicity. The future directions for research on this compound include the identification of its molecular targets, development of new derivatives, investigation of its potential applications in the treatment of other diseases, evaluation of its safety and toxicity, and investigation of its potential as a lead compound for the development of new drugs.
合成方法
The synthesis of 3-methyl-N-(1-methylbutyl)-4-nitrobenzamide involves the reaction between 3-methyl-4-nitrobenzoic acid and N-(1-methylbutyl)amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
科学研究应用
3-methyl-N-(1-methylbutyl)-4-nitrobenzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. Its antitumor activity has been attributed to its ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Its anti-inflammatory and analgesic activities have been attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators.
属性
IUPAC Name |
3-methyl-4-nitro-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-10(3)14-13(16)11-6-7-12(15(17)18)9(2)8-11/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZFBAWOVXJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

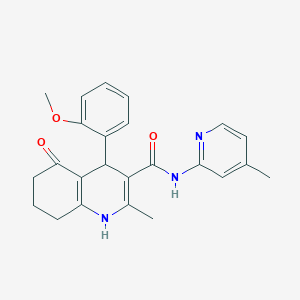
![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5117362.png)
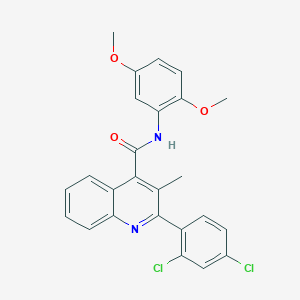
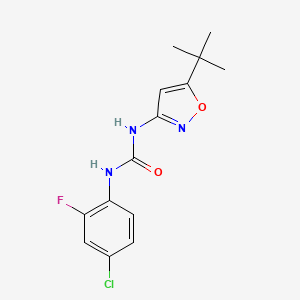
![benzyl 3-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5117375.png)
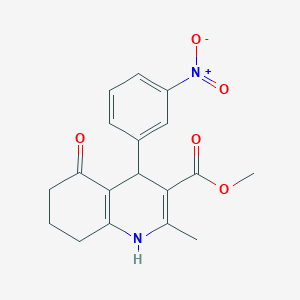
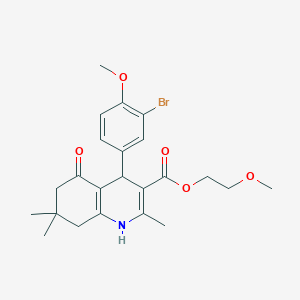
![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5117415.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)